molecular formula C9H7FN2O3 B2829059 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid CAS No. 1514726-22-7

2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2829059
CAS No.: 1514726-22-7
M. Wt: 210.164
InChI Key: MRJUZXNCPJKSBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring, which contains three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a fluoro group and an acetic acid group.

Scientific Research Applications

  • Synthesis and Pharmacological Activities : A study by Khalifa and Abdelbaky (2008) involved synthesizing imidazolyl acetic acid derivatives, including a compound structurally related to your query. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant effects in certain cases (Khalifa & Abdelbaky, 2008).

  • Chemical Modification in Synthesis : Thomson, Wang, and Dolbier (2014) used fluoroform as a source of difluorocarbene for modifying various nucleophiles, including imidazole, to their difluoromethylated derivatives. This research underlines the utility of such chemical modifications in synthesis (Thomoson, Wang, & Dolbier, 2014).

  • Catalysis in Organic Synthesis : McCusker and Scheidt (2013) developed a N-heterocyclic carbene-catalyzed annulation using acetic acid for synthesizing imidazoles, demonstrating the role of catalysts in facilitating chemical reactions (McCusker & Scheidt, 2013).

  • Versatile Applications in Catalysis : Research by Grasa, Kissling, and Nolan (2002) highlighted the role of N-heterocyclic carbenes, including imidazol-2-ylidenes, as efficient catalysts in transesterification/acylation reactions, further emphasizing the versatility of these compounds in organic synthesis (Grasa, Kissling, & Nolan, 2002).

  • Synthesis of Key Pharmaceutical Precursors : A paper by Mokhtari Aliabad et al. (2016) described a convenient synthesis method for imidazol-1-yl-acetic acid, a crucial precursor for the synthesis of zoledronic acid, demonstrating the compound's importance in pharmaceutical manufacturing (Mokhtari Aliabad et al., 2016).

Properties

IUPAC Name

2-(7-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-2-1-3-6-8(5)12(4-7(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJUZXNCPJKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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